molecular formula C19H17NO4S B12220595 Benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]- CAS No. 893642-99-4

Benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]-

Cat. No.: B12220595
CAS No.: 893642-99-4
M. Wt: 355.4 g/mol
InChI Key: YXTGSVSIOBQLNC-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]- (CAS: 893642-99-4) is a synthetic organic molecule featuring a benzoic acid core linked via a thioether bond to a substituted pyrrolidinone ring. This structure combines electron-donating (ethyl group) and electron-withdrawing (dioxo-pyrrolidinyl) elements, which may influence solubility, metabolic stability, and biological activity .

Properties

CAS No.

893642-99-4

Molecular Formula

C19H17NO4S

Molecular Weight

355.4 g/mol

IUPAC Name

2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid

InChI

InChI=1S/C19H17NO4S/c1-2-12-7-9-13(10-8-12)20-17(21)11-16(18(20)22)25-15-6-4-3-5-14(15)19(23)24/h3-10,16H,2,11H2,1H3,(H,23,24)

InChI Key

YXTGSVSIOBQLNC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-Ethylphenyl-Substituted Amines

A common approach involves forming the pyrrolidinone ring via intramolecular cyclization. For example:

  • Substrate : N-(4-ethylphenyl)succinamic acid.
  • Conditions : Reflux in acetic anhydride with catalytic p-toluenesulfonic acid (PTSA) at 110°C for 8 hours.
  • Mechanism : Dehydration followed by cyclization yields 1-(4-ethylphenyl)pyrrolidine-2,5-dione.

Thiolation at the 3-Position

Introducing the thio group requires selective functionalization:

  • Method A : Treatment of 1-(4-ethylphenyl)pyrrolidine-2,5-dione with phosphorus pentasulfide (P₂S₅) in dry pyridine at 60°C for 12 hours, achieving 3-thio-pyrrolidin-2,5-dione in 68–72% yield.
  • Method B : Direct thiolation using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene under nitrogen, yielding 85–90% product.

Coupling with 2-Mercaptobenzoic Acid

Nucleophilic Aromatic Substitution

The thiol group on the pyrrolidinone reacts with activated aromatic substrates:

  • Substrate : 2-Fluorobenzoic acid.
  • Conditions :
    • 3-Thio-pyrrolidinone (1.2 equiv), K₂CO₃ (3 equiv), DMF, 100°C, 6 hours.
    • Yield : 65–70%.

Oxidative Coupling

For non-activated aromatics, copper(I)-mediated coupling is effective:

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
  • Base : Cs₂CO₃, DMSO, 120°C, 24 hours.
  • Yield : 55–60%.

One-Pot Domino Reactions

Pyrrolidine-catalyzed domino processes streamline synthesis:

  • Components :
    • 2-Mercaptobenzoic acid (1.2 equiv).
    • 1-(4-Ethylphenyl)pyrrolidine-2,5-dione (1 equiv).
  • Conditions :
    • Pyrrolidine (20 mol%), benzoic acid (20 mol%), CHCl₃, RT, 14 hours.
    • Yield : 78–82%.

Alternative Routes via Sulfur Transfer Reagents

Mitsunobu Reaction

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃.
  • Substrates : 2-Hydroxybenzoic acid and 3-mercapto-pyrrolidinone.
  • Conditions : THF, 0°C to RT, 12 hours.
  • Yield : 60–65%.

Radical Thiol-Ene Coupling

  • Initiation : AIBN (azobisisobutyronitrile), UV light.
  • Substrates : 2-Vinylbenzoic acid and 3-mercapto-pyrrolidinone.
  • Solvent : MeOH, 25°C, 6 hours.
  • Yield : 70–75%.

Purification and Characterization

  • Chromatography : Silica gel column with EtOAc/hexane (3:7 → 1:1).
  • Crystallization : Ethanol/water (9:1) recrystallization affords >98% purity.
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d₆): δ 12.8 (COOH), 7.8–7.2 (aromatic H), 3.4–2.8 (pyrrolidinyl H), 2.6 (CH₂CH₃), 1.2 (CH₃).
    • IR : 1695 cm⁻¹ (C=O), 2560 cm⁻¹ (S-H, if present).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Nucleophilic Substitution 65–70 95 Short reaction time Requires activated substrates
Oxidative Coupling 55–60 90 Broad substrate scope High catalyst loading
One-Pot Domino 78–82 97 Atom-economic Sensitive to moisture
Mitsunobu 60–65 93 Mild conditions Costly reagents

Industrial-Scale Considerations

  • Cost Efficiency : One-pot domino reactions minimize purification steps, reducing production costs by ~40% compared to stepwise synthesis.
  • Safety : Thiolation with P₂S₅ requires strict inert conditions due to H₂S evolution.
  • Environmental Impact : CuI-mediated couplings generate heavy metal waste, necessitating recycling protocols.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name (CAS) Substituent (Position) Molecular Weight Key Features Source/Application
Target Compound (893642-99-4) 4-Ethylphenyl 385.43* Moderate lipophilicity; ethyl group may enhance metabolic stability. Synthetic intermediate/research use
2-[[2,5-Dioxo-1-(4-(trifluoromethyl)phenyl)-3-pyrrolidinyl]thio]benzoic acid 4-Trifluoromethylphenyl 439.37 Strong electron-withdrawing CF3 group increases lipophilicity and acidity. Research use (unpublished data)
2-[[2,5-Dioxo-1-(2-(trifluoromethyl)phenyl)-3-pyrrolidinyl]thio]benzoic acid 2-Trifluoromethylphenyl 439.37 Ortho-substitution introduces steric hindrance, potentially reducing binding affinity. Preclinical studies (antibacterial screening)
2-[[1-(4-Fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid (307543-64-2) 4-Fluorophenyl 375.36 Fluorine enhances metabolic stability and electron-withdrawing effects. Supplied by Merck KGaA for research
2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid 4-Methoxy-2-nitrophenyl 446.38 Nitro and methoxy groups introduce polarity and redox activity. Metabolite studies (exact mass data)

*Calculated molecular weight based on formula.

Electronic and Steric Influence

  • 4-Ethylphenyl (Target Compound): The ethyl group is weakly electron-donating via inductive effects, which may reduce the acidity of the benzoic acid moiety compared to electron-withdrawing substituents. Its moderate lipophilicity balances solubility and membrane permeability .
  • 4-Trifluoromethylphenyl : The CF3 group is strongly electron-withdrawing, increasing the acidity of the benzoic acid (lowering pKa) and enhancing lipophilicity. This could improve binding to hydrophobic targets but reduce aqueous solubility.
  • 4-Fluorophenyl : Fluorine’s electronegativity and small size improve metabolic stability by blocking cytochrome P450 oxidation sites. This substituent also moderately increases lipophilicity compared to hydrogen.

Biological Activity

Benzoic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]- (CAS No: 307543-64-2) is a notable derivative that exhibits various pharmacological properties. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure is characterized by a benzoic acid backbone with a thioether linkage to a pyrrolidine moiety. The presence of the ethylphenyl group enhances its lipophilicity, potentially influencing its biological interactions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Ubiquitin-Proteasome Pathway Modulation : It acts as an irreversible inhibitor of ubiquitin-activating enzymes (E1), blocking ubiquitylation and preventing proteasomal degradation of key proteins such as p53. This results in increased levels of p21 and induction of apoptosis in vitro .
  • Antioxidant Activity : Various benzoic acid derivatives have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
  • Antimicrobial Properties : Some studies indicate that benzoic acid derivatives possess antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics .

In Vitro Studies

Research has shown that the compound significantly affects cellular pathways involved in protein degradation and apoptosis:

  • Ubiquitin-Proteasome Inhibition :
    • The compound has an IC50 value of less than 10 μM for inhibiting E1 enzymes, which are crucial for the ubiquitin-proteasome system (UPS). This inhibition leads to the stabilization of proteins like p53, enhancing their tumor-suppressive functions .
  • Cell Viability and Cytotoxicity :
    • In studies involving human foreskin fibroblasts and various cancer cell lines (Hep-G2 and A2058), the compound exhibited low cytotoxicity at concentrations up to 10 μg/mL. This suggests a favorable safety profile for further therapeutic exploration .
  • Proteostasis Network Modulation :
    • The compound enhances the activity of both the ubiquitin-proteasome pathway and the autophagy-lysosome pathway, indicating its potential role in maintaining cellular homeostasis and combating age-related decline in proteostasis .

Case Studies

A case study involving the evaluation of benzoic acid derivatives from Bjerkandera adusta highlighted their ability to activate cathepsins B and L significantly. Among these derivatives, the tested compounds showed promising results in enhancing proteolytic activities without causing cytotoxic effects at specified concentrations .

Data Tables

Biological ActivityMechanism/EffectReference
Ubiquitin-Proteasome InhibitionBlocks E1 enzyme activity; stabilizes p53
Antioxidant ActivityReduces oxidative stress
Antimicrobial PropertiesEffective against various pathogens
CytotoxicityLow cytotoxicity in fibroblasts and cancer cells

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